Benzyl-PEG7-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

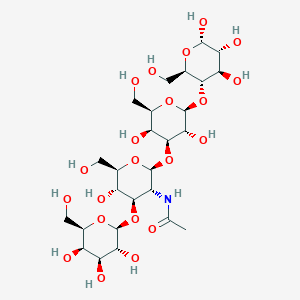

Benzyl-PEG7-azide: is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl-PEG7-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, benzyl alcohol can be converted to benzyl azide using azidotrimethylsilane (TMSN3) in the presence of a copper catalyst . Another method involves the use of azidoiodinane reagents under visible light photochemistry to achieve azidation at benzylic C-H positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous-flow processes. These processes ensure efficient and consistent production of the compound. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow systems has been reported to facilitate the direct azidation of various alcohols .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl-PEG7-azide undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, such as the displacement of alkyl halides.

Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Reduction Reactions: this compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Azidotrimethylsilane (TMSN3): Used as an azide source in azidonation reactions.

Reducing Agents: Such as LiAlH4 for the reduction of azides to amines.

Major Products Formed:

Triazoles: Formed from CuAAC reactions with alkynes.

Primary Amines: Formed from the reduction of azides.

Aplicaciones Científicas De Investigación

Chemistry: Benzyl-PEG7-azide is widely used in click chemistry for the synthesis of triazole-containing compounds. It serves as a versatile building block in the preparation of various heterocycles and functionalized molecules .

Biology: In biological research, this compound is used as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Medicine: this compound is employed in the development of targeted therapy drugs. PROTACs containing this compound linkers have shown promise in the treatment of various diseases, including cancer .

Industry: In the material sciences, this compound is used as a cross-linker in the production of polymers and thermosets. Its ability to release nitrogen upon thermal activation makes it valuable in polymer crosslinking processes .

Mecanismo De Acción

Benzyl-PEG7-azide exerts its effects primarily through its azide group. In CuAAC reactions, the azide group reacts with alkyne-containing molecules to form triazoles. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process . In the context of PROTACs, this compound serves as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This enables the selective degradation of the target protein via the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

Benzyl-PEG4-azide: A shorter PEG-based linker used in similar applications.

Benzyl-PEG12-azide: A longer PEG-based linker that provides greater flexibility in PROTAC synthesis.

Alkyl-PEG7-azide: An alkyl-based linker with similar properties but different structural features.

Uniqueness: Benzyl-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a valuable tool in both chemical and biological research .

Propiedades

Fórmula molecular |

C21H35N3O7 |

|---|---|

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |

InChI |

InChI=1S/C21H35N3O7/c22-24-23-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |

Clave InChI |

PGBIDYWSWSMVQU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)

![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)

![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)

![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)